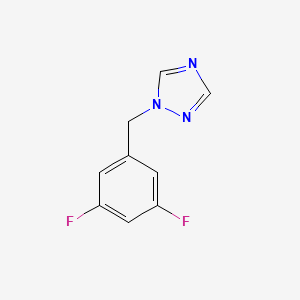

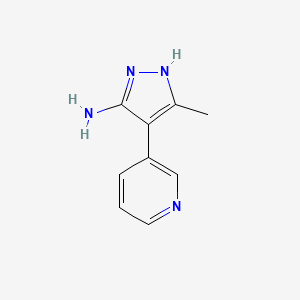

1-(4-(3-(Pyrimidin-2-yloxy)piperidine-1-carbonyl)piperidin-1-yl)ethanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Cancer Therapy and Kinase Inhibition

The compound exhibits promising cytotoxic effects against different cancer cell lines. Notably, compound 5k emerged as a potent inhibitor, targeting enzymes such as EGFR, Her2, VEGFR2, and CDK2. Its IC50 values were comparable to the well-known TKI sunitinib . Further development of compound 5k as a multi-targeted kinase inhibitor could enhance its potency.

Antiproliferative Activity

Derivatives of this compound have demonstrated in vitro antiproliferative activity against human cancer cell lines . Researchers have explored its potential as an anticancer agent, particularly in inhibiting cell growth and proliferation.

CCR3 Receptor Antagonism

A novel class of potent C–C chemokine receptor type 3 (CCR3) receptor antagonists was designed using structural modifications, including this compound . Investigating its role in modulating immune responses and inflammation could be valuable.

Apoptosis Induction

Mitochondrial membrane potential plays a crucial role in inducing apoptosis. Piperine treatment, which shares structural similarities with our compound, has been shown to lead to cell apoptosis by affecting mitochondrial membrane potential . Exploring similar mechanisms for our compound could yield insights into its apoptotic properties.

PKB Inhibition

Optimization of lipophilic substitution within a related series of compounds provided ATP-competitive, nanomolar inhibitors with selectivity for inhibition of PKB (protein kinase B) over closely related kinases . Investigating whether our compound exhibits similar selectivity could be valuable.

Direcciones Futuras

The future directions for research on this compound could include further studies to elucidate its synthesis, structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards. Such research could provide valuable insights into the potential applications of this compound .

Propiedades

IUPAC Name |

1-[4-(3-pyrimidin-2-yloxypiperidine-1-carbonyl)piperidin-1-yl]ethanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24N4O3/c1-13(22)20-10-5-14(6-11-20)16(23)21-9-2-4-15(12-21)24-17-18-7-3-8-19-17/h3,7-8,14-15H,2,4-6,9-12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWBNCOLHRFQXED-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCC(CC1)C(=O)N2CCCC(C2)OC3=NC=CC=N3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-(3-(Pyrimidin-2-yloxy)piperidine-1-carbonyl)piperidin-1-yl)ethanone | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(7-oxo-2-thiomorpholinothiazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2570564.png)

![1-(2-fluorophenyl)-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxylic acid](/img/structure/B2570566.png)

![N-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2570567.png)

![6-(2,5-Dimethylphenyl)-4,7,8-trimethyl-2-propylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2570568.png)

![3-(2,6-dichlorophenyl)-N-[4-(diethylamino)phenyl]-5-methyl-1,2-oxazole-4-carboxamide](/img/structure/B2570571.png)

![N-(benzo[d]thiazol-6-yl)-4-(N,N-diethylsulfamoyl)benzamide](/img/structure/B2570576.png)

![N-[(3S,4R)-1-Benzyl-4-phenylpyrrolidin-3-yl]-2,2,2-trifluoroacetamide, trifluoroacetic acid](/img/structure/B2570579.png)